(4-Benzyloxy-phenyl)-acetic acid hydrazide
Overview
Description
(4-Benzyloxy-phenyl)-acetic acid hydrazide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an acetic acid hydrazide moiety. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzyloxy-phenyl)-acetic acid hydrazide typically involves the reaction of (4-Benzyloxy-phenyl)-acetic acid with hydrazine hydrate. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to reflux for several hours, after which the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product, while minimizing the formation of by-products. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Benzyloxy-phenyl)-acetic acid hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups such as amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-phenyl acetic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(4-Benzyloxy-phenyl)-acetic acid hydrazide has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Benzyloxy-phenyl)-acetic acid hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the benzyloxy group can enhance the compound’s binding affinity to target proteins, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxy-phenyl)-acetic acid hydrazide: Similar structure but with a methoxy group instead of a benzyloxy group.
(4-Hydroxy-phenyl)-acetic acid hydrazide: Contains a hydroxy group instead of a benzyloxy group.
(4-Chloro-phenyl)-acetic acid hydrazide: Features a chloro group in place of the benzyloxy group.
Uniqueness
The presence of the benzyloxy group in (4-Benzyloxy-phenyl)-acetic acid hydrazide imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets. These characteristics make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-phenylmethoxyphenyl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c16-17-15(18)10-12-6-8-14(9-7-12)19-11-13-4-2-1-3-5-13/h1-9H,10-11,16H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRCYALAYYSOCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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